molecular formula C19H25N5O B6095961 2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide

2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide

Cat. No. B6095961
M. Wt: 339.4 g/mol
InChI Key: KSYGVNGKKKLNQK-UHFFFAOYSA-N
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Description

2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic neurotransmission by increasing the release of GABA and inhibiting its reuptake, leading to an overall increase in GABA levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This compound has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Further studies are needed to elucidate the exact mechanism of action of this compound and to determine its efficacy and safety in humans. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential clinical applications.
In conclusion, this compound is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could provide valuable insights into its potential clinical applications and contribute to the development of novel treatments for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide involves the reaction between 2-amino-6-methylpyrimidine-4-carboxylic acid and 1-(2-phenylethyl)-3-piperidinone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, this compound has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-amino-6-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-12-17(23-19(20)21-14)18(25)22-16-8-5-10-24(13-16)11-9-15-6-3-2-4-7-15/h2-4,6-7,12,16H,5,8-11,13H2,1H3,(H,22,25)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYGVNGKKKLNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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